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Abstract

TCS1105 is a novel small molecule that has garnered significant interest within the
neuroscience and pharmacology communities for its unique activity as a selective ligand for the
y-aminobutyric acid type A (GABA-A) benzodiazepine receptor (BZR). This technical guide
provides a comprehensive overview of the discovery, development, and pharmacological
characterization of TCS1105. The compound is distinguished by its functional selectivity, acting
as an agonist at GABA-A receptors containing the a2 subunit and as an antagonist at those
containing the al subunit. This profile suggests its potential as an anxiolytic agent with a
reduced sedative and hypnotic side-effect profile, a significant advancement over classical
benzodiazepines. This document details the available quantitative data, outlines key
experimental methodologies, and visualizes the relevant biological pathways and experimental
workflows.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory
neurotransmission in the central nervous system. Its modulation by benzodiazepines has been
a cornerstone of treatment for anxiety and sleep disorders for decades. However, the non-
selective nature of classical benzodiazepines, which bind to multiple GABA-A receptor
subtypes (al, a2, a3, and a5), leads to a range of undesirable side effects, including sedation,
muscle relaxation, amnesia, and dependence.
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The discovery of subtype-selective GABA-A receptor modulators has been a major goal in
medicinal chemistry. It is hypothesized that the anxiolytic effects of benzodiazepines are
primarily mediated by the a2 and/or a3 subunits, while the sedative and hypnotic effects are
linked to the al subunit. TCS1105, an indol-3-ylglyoxylamide derivative, emerged from
research aimed at identifying compounds with this desired subtype selectivity.

Discovery and Chemical Properties

TCS1105 was identified and characterized in a study by Taliani et al. in 2009, which focused on
a series of indol-3-ylglyoxylamides as functionally selective agonists at the a2 benzodiazepine
receptor.[1] The chemical properties of TCS1105 are summarized in the table below.

Property Value

) N-[(4-Fluorophenyl)methyl]-a-oxo-1H-indole-3-
Chemical Name

acetamide
CAS Number 185391-33-7
Molecular Formula C17H13FN202
Molecular Weight 296.30 g/mol
Appearance White to off-white solid

Pharmacological Profile

TCS1105 exhibits a unique pharmacological profile at the benzodiazepine binding site of the
GABA-A receptor. It acts as an agonist at a2-subunit containing receptors and an antagonist at
al-subunit containing receptors. This functional selectivity is the basis for its potential as a non-
sedating anxiolytic.

Binding Affinity

The binding affinity of TCS1105 for different GABA-A receptor subtypes has been determined
through radioligand binding assays. The inhibitory constant (Ki) values are presented in the
table below.
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Receptor Subtype Ki (nM) Reference
al 245 [2]
a2 118 [2]

Mechanism of Action

The mechanism of action of TCS1105 is based on its differential modulation of GABA-A
receptor subtypes. As an agonist at the a2 subunit, it enhances the effect of GABA, leading to
an increase in chloride ion influx and neuronal hyperpolarization, which is believed to mediate
its anxiolytic effects. Conversely, as an antagonist at the al subunit, it blocks the action of
GABA at this subtype, which is thought to be responsible for the sedative effects of classical

benzodiazepines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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